2-(4-(Piperazin-1-yl)phenyl)pyrimidine
Overview
Description
2-(4-(Piperazin-1-yl)phenyl)pyrimidine is a heterocyclic compound that contains both a pyrimidine ring and a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as an acetylcholinesterase inhibitor, which makes it a candidate for the treatment of neurodegenerative diseases such as Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Piperazin-1-yl)phenyl)pyrimidine typically involves the reaction of 4-(piperazin-1-yl)aniline with a pyrimidine derivative. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, where 4-(piperazin-1-yl)aniline is reacted with 2-chloropyrimidine in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Piperazin-1-yl)phenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-(4-(Piperazin-1-yl)phenyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-(Piperazin-1-yl)phenyl)pyrimidine involves its interaction with acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly beneficial in conditions like Alzheimer’s disease, where cholinergic deficits are observed .
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with similar biological activity.
2-(4-Methylpiperazin-1-yl)pyrimidine: Known for its high affinity for serotonin receptors.
2-(4-(Piperazin-1-yl)ethyl)thiazolo[5,4-d]pyrimidine: Exhibits high binding affinity for adenosine receptors.
Uniqueness
2-(4-(Piperazin-1-yl)phenyl)pyrimidine is unique due to its dual functional groups, which allow it to interact with multiple biological targets. Its ability to inhibit acetylcholinesterase selectively makes it a promising candidate for the treatment of neurodegenerative diseases .
Properties
IUPAC Name |
2-(4-piperazin-1-ylphenyl)pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4/c1-6-16-14(17-7-1)12-2-4-13(5-3-12)18-10-8-15-9-11-18/h1-7,15H,8-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBNTKYMFUYSSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)C3=NC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.